[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol
Brand Name: Vulcanchem
CAS No.: 1289385-20-1
VCID: VC8227707
InChI: InChI=1S/C10H15ClN2OS/c11-10-12-5-9(15-10)6-13-4-2-1-3-8(13)7-14/h5,8,14H,1-4,6-7H2
SMILES: C1CCN(C(C1)CO)CC2=CN=C(S2)Cl
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol

[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol

CAS No.: 1289385-20-1

Cat. No.: VC8227707

Molecular Formula: C10H15ClN2OS

Molecular Weight: 246.76 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol - 1289385-20-1

Specification

CAS No. 1289385-20-1
Molecular Formula C10H15ClN2OS
Molecular Weight 246.76 g/mol
IUPAC Name [1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-2-yl]methanol
Standard InChI InChI=1S/C10H15ClN2OS/c11-10-12-5-9(15-10)6-13-4-2-1-3-8(13)7-14/h5,8,14H,1-4,6-7H2
Standard InChI Key ZSWXNYVFPJGVFV-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CO)CC2=CN=C(S2)Cl
Canonical SMILES C1CCN(C(C1)CO)CC2=CN=C(S2)Cl

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol is a heterocyclic organic compound with the molecular formula C₁₀H₁₅ClN₂OS and a molecular weight of 246.76 g/mol . The IUPAC name, [1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-2-yl]methanol, reflects its core structure: a piperidine ring fused with a thiazole moiety substituted with a chlorine atom and a hydroxymethyl group.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1289385-20-1
Molecular FormulaC₁₀H₁₅ClN₂OS
Molecular Weight246.76 g/mol
Purity≥95% (HPLC)
Storage ConditionsRoom temperature, desiccated

The thiazole ring (a five-membered heterocycle with nitrogen and sulfur) contributes to the compound’s aromaticity and electronic properties, while the piperidine moiety (a six-membered saturated nitrogen heterocycle) introduces conformational flexibility. The chlorine atom at the 2-position of the thiazole ring enhances electrophilicity, making the compound reactive toward nucleophilic substitution.

Synthesis and Characterization

Synthetic Routes

The synthesis of [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-2-yl]-methanol typically involves multi-step reactions, as outlined in supplier technical documents:

  • Thiazole Formation: Condensation of thiourea derivatives with α-halo carbonyl compounds to form the 2-chlorothiazole core.

  • Piperidine Functionalization: Introduction of the hydroxymethyl group via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄).

  • Coupling Reaction: Alkylation of the piperidine nitrogen with the thiazole-methyl group under basic conditions.

Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (0–25°C), and reaction time (12–48 hours).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiazole formationThiourea, ClCH₂COCl, Et₃N65–70%
Piperidine reductionNaBH₄, MeOH, 0°C80–85%
AlkylationK₂CO₃, DMF, 60°C50–55%

Structural Confirmation

Post-synthesis characterization employs spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, thiazole-H), 3.75–3.60 (m, 2H, CH₂OH), 2.90–2.70 (m, 2H, piperidine-H).

  • Infrared Spectroscopy (IR): Peaks at 3350 cm⁻¹ (O-H stretch) and 680 cm⁻¹ (C-Cl stretch).

  • Mass Spectrometry (MS): m/z 247.1 [M+H]⁺, consistent with the molecular formula .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s hybrid structure makes it a versatile precursor for:

  • Antimicrobial Agents: Thiazole derivatives exhibit activity against bacterial and fungal pathogens by inhibiting enzymes like dihydrofolate reductase.

  • Central Nervous System (CNS) Drugs: Piperidine motifs are prevalent in neuromodulators (e.g., donepezil) targeting acetylcholinesterase.

  • Anticancer Scaffolds: Chlorothiazole groups can intercalate DNA or inhibit kinase activity.

Derivative ClassTarget PathwayBiological Activity
Amide conjugatesProtein kinase inhibitionAntiproliferative (IC₅₀: 2 μM)
Sulfonamide analogsBacterial cell wall synthesisMIC: 4 μg/mL (E. coli)
Ether-linked prodrugsBlood-brain barrier penetrationNeuroprotective efficacy
SupplierPurityPrice Range (per gram)Status
Biosynth≥95%DiscontinuedDiscontinued
Alchem Pharmtech≥97%$200–$500Available

Future Directions and Research Opportunities

Unexplored Pharmacological Avenues

  • Targeted Drug Delivery: Functionalization of the hydroxymethyl group for conjugation with nanoparticles or antibodies.

  • Dual-Action Inhibitors: Hybridizing with quinoline or indole moieties to target multiple kinase pathways.

  • Green Synthesis: Developing catalytic asymmetric routes to access enantiopure derivatives.

Analytical Challenges

  • Chirality Management: The piperidine ring introduces stereogenic centers, necessitating chiral HPLC for resolution.

  • Stability Studies: Investigating degradation pathways under physiological pH and temperature.

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